{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol {1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1221342-05-7
VCID: VC11725449
InChI: InChI=1S/C10H12N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h2-5,13H,6-7H2,1H3
SMILES: CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol

{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

CAS No.: 1221342-05-7

Cat. No.: VC11725449

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

{1-[(furan-2-yl)methyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol - 1221342-05-7

Specification

CAS No. 1221342-05-7
Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
IUPAC Name [3-(furan-2-ylmethyl)-2-methylsulfonylimidazol-4-yl]methanol
Standard InChI InChI=1S/C10H12N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h2-5,13H,6-7H2,1H3
Standard InChI Key GEAFMJJRIXDIHM-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO
Canonical SMILES CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A furan-2-ylmethyl group (C₅H₅O) attached to the imidazole nitrogen.

  • A methanesulfonyl group (-SO₂CH₃) at the 2-position of the imidazole ring.

  • A hydroxymethyl group (-CH₂OH) at the 5-position of the imidazole .

Table 1: Core Molecular Data

PropertyValueSource
IUPAC Name[3-(furan-2-ylmethyl)-2-methylsulfonylimidazol-4-yl]methanol
Molecular FormulaC₁₀H₁₂N₂O₄S
Molecular Weight256.28 g/mol
SMILESCS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CO
InChIKeyGEAFMJJRIXDIHM-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Pathways

Although detailed protocols are proprietary, plausible routes include:

  • Imidazole core formation: Condensation of glyoxal with ammonia and formaldehyde.

  • Methanesulfonylation: Reaction with methanesulfonyl chloride under basic conditions.

  • Furan-2-ylmethyl introduction: Alkylation using furfuryl bromide.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
12-Methanesulfonyl-1H-imidazoleCore structure functionalization
2Furfuryl bromideAlkylating agent
SupplierLocationPurity Grade
Foshan Heshuo Pharm Technology Co., LtdChinaResearch (>98%)

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMFA) due to the sulfonyl group. Limited water solubility inferred from LogP.

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions, given the sulfonate ester linkage.

Thermal Properties

  • Melting Point: Unreported; analogous imidazole derivatives typically melt between 120–180°C.

  • Decomposition: Predicted above 250°C, with SO₂ release from the methanesulfonyl group.

CompoundActivityTarget
1H-ImidazoleAntifungalLanosterol demethylase
MethanesulfonamideAntibacterialDihydropteroate synthase
Target CompoundPredicted enzyme inhibitionComputational modeling

Applications and Future Directions

Pharmaceutical Development

  • Antimicrobial agents: Structural similarity to imidazole antifungals (e.g., ketoconazole).

  • Kinase inhibitors: Sulfonyl groups often target ATP-binding pockets in kinases.

Materials Science

  • Coordination polymers: Imidazole’s metal-binding capacity could enable MOF synthesis.

Research Gaps

  • Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies needed.

  • Synthetic optimization: Yield improvement via catalysis (e.g., palladium-mediated couplings).

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